- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridoneJournal of the Serbian Chemical Society, 1994, 59(12), 959-65,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
상품 이름:3-Cyano-4-methyl-2-pyridone
3-Cyano-4-methyl-2-pyridone 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- 인치: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- InChIKey: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- 미소: N#CC1=C(C)C=CNC1=O
계산된 속성
- 정밀분자량: 134.04800
- 동위원소 질량: 134.048012819g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 0
- 복잡도: 277
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.1
- 토폴로지 분자 극성 표면적: 52.9Ų
실험적 성질
- 밀도: 1.209
- 비등점: 337.7℃ at 760 mmHg
- 플래시 포인트: 158.005℃
- 굴절률: 1.553
- PSA: 56.65000
- LogP: 0.55498
3-Cyano-4-methyl-2-pyridone 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P280-P305+P351+P338-P310
- 저장 조건:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
3-Cyano-4-methyl-2-pyridone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 98% | 250mg |
¥46.00 | 2024-04-25 | |
abcr | AB284942-1 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 1g |
€136.80 | 2022-06-11 | ||
abcr | AB284942-25 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 25g |
€800.40 | 2022-06-11 | ||
Enamine | EN300-7181089-10g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
$313.0 | 2023-09-01 | |
Enamine | EN300-7181089-50g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 50g |
$1109.0 | 2023-09-01 | |
abcr | AB284942-25g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |
93271-59-1 | 97% | 25g |
€473.80 | 2024-04-15 | |
eNovation Chemicals LLC | D689007-25g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | >97% | 25g |
$125 | 2024-07-20 | |
eNovation Chemicals LLC | Y1298483-25G |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 97% | 25g |
$150 | 2024-07-21 | |
TRC | C987913-500mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 500mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR300781-1g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 1g |
£15.00 | 2025-02-19 |
3-Cyano-4-methyl-2-pyridone 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium carbonate
참조
합성회로 2
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
참조
- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
참조
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
참조
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cementWuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35,
합성회로 6
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
합성회로 7
반응 조건
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
참조
- Improved synthesis of 2-chloro-3-amino-4-methylpyridineJournal of Heterocyclic Chemistry, 2013, 50(1), 145-148,
합성회로 8
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
참조
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
합성회로 9
반응 조건
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
참조
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
참조
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
참조
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
참조
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridineVibrational Spectroscopy, 2010, 53(2), 189-198,
합성회로 13
반응 조건
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
참조
- A concise synthesis of 2-chloro-3-amino-4-methylpyridineResearch on Chemical Intermediates, 2011, 37(6), 599-604,
합성회로 14
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
참조
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridinesPharmazie, 1999, 54(8), 571-574,
합성회로 15
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
참조
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
합성회로 16
반응 조건
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
참조
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
합성회로 17
반응 조건
참조
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivativesKhimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802,
합성회로 18
반응 조건
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
참조
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid systemEuropean Journal of Medicinal Chemistry, 2018, 154, 155-171,
합성회로 19
반응 조건
참조
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridinesJournal of Heterocyclic Chemistry, 1999, 36(3), 653-658,
3-Cyano-4-methyl-2-pyridone Raw materials
- 2-Butenamide, 2-cyano-3-methyl-
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 2-Cyanoacetamide
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- 2-Amino-4-methylpyridine-3-carbonitrile
- N,N-Dimethylformamide diethyl acetal
- Ethyl acetoacetate
- 2-chloro-4-methylpyridin-3-amine
- 4,4-Dimethoxybutan-2-one
- Ethyl formate
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone 관련 문헌
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
93271-59-1 (3-Cyano-4-methyl-2-pyridone) 관련 제품
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- 1208915-57-4((1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride)
- 2388515-38-4(8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride)
- 2138070-93-4(4-Methyl-3-[2-(thiophen-2-yl)ethyl]cyclohexan-1-one)
- 85258-70-4(methyl 4-methoxy-2-oxopent-3-enoate)
- 1806452-63-0(Ethyl 3-(2-bromopropanoyl)-2-(hydroxymethyl)benzoate)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 1288992-05-1(2-Nitro-6-(trifluoromethyl)isonicotinaldehyde)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

순결:99%
재다:25g
가격 ($):248.0